3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
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Overview
Description
3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenoxy group, and a benzoic acid moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted anilines with cyanoacetic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(3-(3-(3-Bromophenylamino)-2-cyano-3-oxoprop-1-enyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- (Z)-2-(3-(3-(4-Chlorophenylamino)-2-cyano-3-oxoprop-1-enyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid is unique due to the presence of the methoxyphenoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical reagent in various applications .
Properties
IUPAC Name |
3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-7-9-23(11-18(17)2)29-26(30)22(15-28)12-19-8-10-24(25(14-19)33-3)34-16-20-5-4-6-21(13-20)27(31)32/h4-14H,16H2,1-3H3,(H,29,30)(H,31,32)/b22-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSSRMXHUNMID-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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